4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline
Overview
Description
4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline is a heterocyclic compound that features an imidazo[1,2-a]pyridine core
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the core structure of this compound, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They are often used in the construction of various derivatives through direct functionalization .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These reactions could potentially alter the compound’s interaction with its targets.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in various radical reactions for direct functionalization . These reactions could potentially affect various biochemical pathways.
Result of Action
Compounds with similar structures have shown inhibitory activity against various tumor cell lines .
Biochemical Analysis
Biochemical Properties
4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. For instance, it can bind to the active sites of enzymes, leading to inhibition or activation depending on the nature of the interaction . Additionally, 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline has been found to interact with specific proteins, altering their conformation and function .
Cellular Effects
The effects of 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline can alter the expression of genes involved in apoptosis, leading to changes in cell survival rates .
Molecular Mechanism
At the molecular level, 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to specific biomolecules, such as enzymes and receptors . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Additionally, 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline vary with different dosages in animal models. At lower doses, this compound has been found to exhibit therapeutic effects without significant toxicity . At higher doses, it can cause adverse effects, including toxicity and alterations in normal physiological functions . Threshold effects have been observed, indicating that there is a specific dosage range within which 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline is effective without causing harm .
Metabolic Pathways
4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . This compound can affect the levels of metabolites by inhibiting or activating specific enzymes . For example, it has been shown to inhibit enzymes involved in glycolysis, leading to changes in glucose metabolism . Additionally, 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline can interact with cofactors such as NADH and FADH2, influencing their availability and function .
Transport and Distribution
The transport and distribution of 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes through active and passive transport mechanisms . Once inside the cell, it can bind to various proteins, affecting its localization and accumulation . The distribution of 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline plays a crucial role in its activity and function . This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it has been observed to localize in the nucleus, where it can interact with DNA and transcription factors . Additionally, 4-(6-iodo-2-imidazo[1,2-a]pyridinyl)-N,N-dimethylaniline can accumulate in the mitochondria, affecting mitochondrial function and energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method includes the iodine-catalyzed condensation between a ketone and an exocyclic amino group, followed by tautomerization, cyclization, and oxidative aromatization . This process can be performed under metal-free conditions or with the aid of transition metal catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using microwave-assisted metal-free amino benzannulation of aryl (4-aryl-1-(prop-2-ynyl)-1H-imidazol-2-yl)methanone with dialkylamines . This method is efficient and yields high purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed under specific conditions to modify the functional groups.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include transition metal catalysts, iodine, and various oxidizing agents. Reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine derivatives with different functional groups, while substitution reactions can introduce various substituents at the iodine position .
Scientific Research Applications
4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A closely related compound with similar structural features and applications.
Imidazo[1,2-a]pyrazolo[4,3-e]pyrimidin-4(6H)-one: Another heterocyclic compound with potential therapeutic applications.
6-Substituted Imidazo[1,2-a]Pyridine-3-yl-2: A derivative with modifications at specific positions, leading to different biological activities.
Uniqueness
4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline is unique due to its specific iodine substitution, which imparts distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14IN3/c1-18(2)13-6-3-11(4-7-13)14-10-19-9-12(16)5-8-15(19)17-14/h3-10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJHUHNUHJMRII-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436081 | |
Record name | 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
474012-75-4 | |
Record name | 4-(6-iodoimidazo[1,2-a]pyridin-2-yl)-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40436081 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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